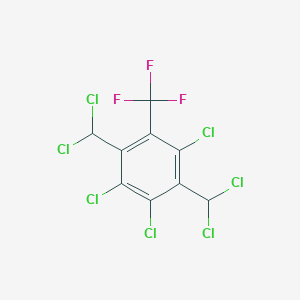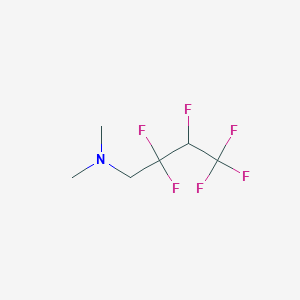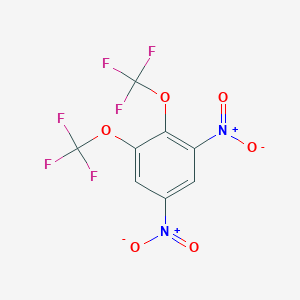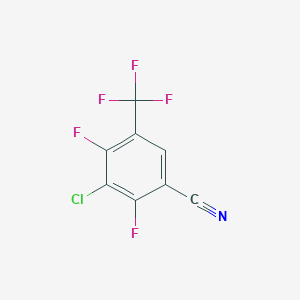
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride is an organic compound with the molecular formula C8H2Cl5F3. It is a chlorinated aromatic compound that is used in various chemical processes and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride typically involves the chlorination of benzotrifluoride derivatives. One common method is the chlorination of 3,6-dichloromethyl-benzotrifluoride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of chlorine gas to a solution of 3,6-dichloromethyl-benzotrifluoride in an appropriate solvent, with the reaction mixture being continuously stirred and maintained at a specific temperature.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.
Major Products
Substitution Reactions: Products include various substituted benzotrifluorides depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include less chlorinated benzotrifluorides.
Scientific Research Applications
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in the study of chlorinated aromatic compounds and their effects on biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved include oxidative metabolism and conjugation reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichloro-1,3,5-benzenetricarbaldehyde
- 1,3,5-Trichloro-2,4,6-trinitrobenzene
- 2,4,6-Trichloro-1,3,5-triazine
Uniqueness
2,4,5-Trichloro-3,6-dichloromethyl-benzotrifluoride is unique due to its specific substitution pattern and the presence of both chloromethyl and trifluoromethyl groups. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
1,2,4-trichloro-3,6-bis(dichloromethyl)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl7F3/c10-4-2(8(15)16)6(12)5(11)1(7(13)14)3(4)9(17,18)19/h7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLZYCNDDCMZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(Cl)Cl)Cl)C(F)(F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)



![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)




